Sulfur monochloride

Description

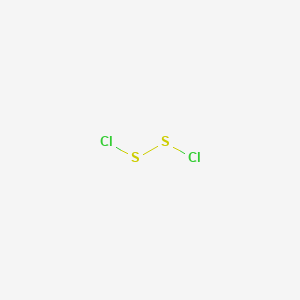

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chlorosulfanyl thiohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2S2/c1-3-4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJJSXABGXMUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S(SCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S2Cl2, Cl2S2 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Disulfur dichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Disulfur_dichloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042427 | |

| Record name | Sulfur monochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur monochloride appears as a yellow-red, oily, fuming liquid with a sharp odor. Contact or ingestion causes irritation or chemical burns to skin, eyes, and mucous membranes. Also poisonous by inhalation of vapors., Liquid, Light-amber to yellow-red, oily liquid with a pungent, nauseating, irritating odor; [NIOSH], LIGHT-AMBER-TO-YELLOWISH-RED OILY FUMING LIQUID WITH PUNGENT ODOUR., Light-amber to yellow-red, oily liquid with a pungent, nauseating, irritating odor. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur chloride (S2Cl2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur monochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/6 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur monochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

280 °F at 760 mmHg (USCG, 1999), 137 °C, When distilled at its atmospheric boiling point, it undergoes some decomposition to the dichloride, but decomposition is avoided with distillation at about 6.7 kPa (50 mmHg)., 138 °C, 280 °F | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/6 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur monochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

245 °F (USCG, 1999), 245 °F, 266 °F (open cup); 245 °F (closed cup), 118.5 °C c.c. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur monochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/6 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur monochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Decomposes (NIOSH, 2023), Sol in alc, benzene, ether, carbon disulfide, carbon tetrachloride, oils, Soluble in amyl acetate, Insoluble in water, Solubility in water: reaction, Decomposes | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sulfur monochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.6885 at 15.5 °C/15.5 °C, Saturated liquid density= 104.599 lb/cu ft @ 70 °F, Relative density (water = 1): 1.7, 1.68 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/6 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur monochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.66 (Air = 1), Relative vapor density (air = 1): 4.7 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

7 mmHg (NIOSH, 2023), 7.0 [mmHg], 10 mm Hg at 27.5 °C, Vapor pressure, kPa at 20 °C: 0.90, 7 mmHg | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur monochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/6 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur monochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

... /Commercial disulfur dichloride/ can contain SCl2, SO2, SOCl2, chlorosulfanes, and dissolved sulfur as impurities., Commercial material may contain 0-5% free sulfur. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light amber to yellowish red oily liquid | |

CAS No. |

12771-08-3; 10025-67-9, 10025-67-9 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur monochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur monochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14647 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Disulfur dichloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/disulfur-dichloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfur chloride (S2Cl2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur monochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disulphur dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFUR CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ7YR2EV0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/6 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-112 °F (USCG, 1999), -77 °C, -112 °F, -107 °F | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR MONOCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/6 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur monochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies for Sulfur Monochloride Utilization

Organosulfur Compound Synthesis via S₂Cl₂

S₂Cl₂ is a valuable building block in the synthesis of diverse organosulfur compounds. Its ability to introduce sulfur atoms and facilitate cyclization makes it particularly useful in creating sulfur-rich frameworks.

Synthesis of Polysulfurated Heterocycles

The reaction of S₂Cl₂ with various organic substrates provides efficient routes to polysulfurated heterocycles, which are rings containing multiple sulfur atoms in addition to carbon and potentially other heteroatoms like nitrogen. The structure of the resulting heterocycle and the number of sulfur atoms incorporated depend significantly on the starting material, reaction conditions, including the ratio of reactants, solvent, base, and temperature. researchgate.netresearchgate.net

1,2,4-Trithiolane Formation from 1,3,5-Trithianes

1,2,4-Trithiolanes, five-membered rings containing three sulfur atoms, can be synthesized from 1,3,5-trithianes using S₂Cl₂ and sodium sulfide (B99878). This method involves a multi-step, one-pot reaction where S₂Cl₂ is used to introduce sulfur atoms and facilitate the formation of the trithiolane ring. The reaction proceeds via the formation of a dichlorosulfide intermediate, which is then converted to the trithiolane upon addition of sodium sulfide. unifi.itresearchgate.netresearchgate.net This approach offers an alternative and simple method for preparing 3,5-disubstituted 1,2,4-trithiolanes under mild conditions. unifi.itresearchgate.netresearchgate.net Performing the reaction at lower temperatures, such as -10°C, can lead to higher yields of the trithiolane. unifi.it

Table 1: Synthesis of 3,5-Disubstituted 1,2,4-Trithiolanes from 1,3,5-Trithianes

| Starting Material (1,3,5-Trithiane) | Reagents & Conditions | Product (1,2,4-Trithiolane) | Yield (%) | Notes |

| R = Me | S₂Cl₂, Na₂S·9H₂O, -10°C, 10h, DMF | R = Me | 67 | Equimolar mixture of stereoisomers. unifi.it |

| R = Me | S₂Cl₂, Na₂S·9H₂O, r.t. or with TBAB | R = Me | 22 | Lower yield at room temperature. unifi.it |

| R = Me | S₂Cl₂, Na₂S·9H₂O, one-pot, -10°C, DMF | R = Me | 73 | cis:trans 55:45. unifi.it |

| R = Et | S₂Cl₂, Na₂S·9H₂O, mild conditions | R = Et | 54 | unifi.it |

| R = i-Pr | S₂Cl₂, Na₂S·9H₂O, mild conditions | R = i-Pr | 60 | unifi.it |

| R = Ph | S₂Cl₂, Na₂S·9H₂O, mild conditions | R = Ph | 53 | unifi.it |

One-Pot Synthesis of Sulfur-Nitrogen Heterocycles

S₂Cl₂ is particularly effective in the one-pot synthesis of various sulfur-nitrogen heterocycles through cascade transformations. researchgate.netarkat-usa.org This approach often involves the reaction of S₂Cl₂ with simple organic substrates, including tertiary amines and nucleophilic heterocycles like pyrroles and thiophenes. arkat-usa.orgrsc.orgmathnet.ruresearchgate.netresearchgate.netarkat-usa.org The complex reactivity of S₂Cl₂, acting as an electrophile, chlorinating, oxidative, and sulfur-transfer agent, contributes to these cascade reactions. arkat-usa.orgresearchgate.net The presence of organic bases, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or pyridine (B92270), significantly influences the reaction pathway and yields, sometimes forming ionic complexes with S₂Cl₂. arkat-usa.orgrsc.orgmathnet.ruresearchgate.netresearchgate.netdntb.gov.uaumich.edu

Examples of sulfur-nitrogen heterocycles synthesized using S₂Cl₂ in one-pot processes include:

1,2-Dithioles: These five-membered rings containing two contiguous sulfur atoms and one double bond can be formed from reactions involving S₂Cl₂ and various organic substrates, including tertiary amines. researchgate.netarkat-usa.orgmathnet.ruarkat-usa.orgnih.gov The reaction conditions, such as low temperature, can be crucial for the selective synthesis of monocyclic 1,2-dithioles. nih.gov

1,2,3,4,5-Pentathiepins: These seven-membered rings with five contiguous sulfur atoms can be synthesized by treating nucleophilic heterocycles like pyrroles and thiophenes with S₂Cl₂ and a base (e.g., DABCO) in a one-pot reaction at room temperature. rsc.orgmathnet.ruresearchgate.netresearchgate.netarkat-usa.orgnih.gov

1,2,3-Dithiazoles: These five-membered rings containing two sulfur atoms and one nitrogen atom can be synthesized by the reaction of cyclic oximes with S₂Cl₂ in the presence of a base like pyridine. researchgate.netresearchgate.netresearchgate.netdntb.gov.uafao.orgresearchgate.netsciforum.net Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride), a key intermediate in some dithiazole syntheses, can be prepared from chloroacetonitrile (B46850) and S₂Cl₂. ub.ro

1,4-Thiazines: These six-membered rings containing one sulfur and one nitrogen atom can also be accessed through reactions utilizing S₂Cl₂, often in complex cascade transformations starting from tertiary diisopropylamines. researchgate.netarkat-usa.orgmathnet.ruarkat-usa.orgpsu.eduacs.orgresearchgate.netresearchgate.netresearchgate.netacs.org

1,2,3,4,5,6,7-Heptathiocanes: These eight-membered rings containing seven contiguous sulfur atoms are less common but can be synthesized using S₂Cl₂ in specific reactions, such as the reaction of tertiary N-ethylamines with a complex formed from S₂Cl₂ and DABCO. researchgate.netmathnet.ruarkat-usa.org

Table 2: Selected Examples of One-Pot Sulfur-Nitrogen Heterocycle Synthesis using S₂Cl₂

| Heterocycle Class | Starting Material Examples | Key Reagents & Conditions | Notes |

| 1,2-Dithioles | N-alkyldiisopropylamines, Diisopropyl sulfide | S₂Cl₂, Base (e.g., DABCO), Low Temp. | Selective formation possible at low temperatures. nih.govacs.org |

| 1,2,3,4,5-Pentathiepins | Pyrroles, Thiophenes | S₂Cl₂, DABCO, Room Temp. | Fused mono and bispentathiepins can be formed. rsc.orgmathnet.ruresearchgate.netresearchgate.netarkat-usa.orgnih.gov |

| 1,2,3-Dithiazoles | Cyclic oximes, Chloroacetonitrile | S₂Cl₂, Pyridine or Adogen | Formation often accompanied by chlorination. researchgate.netresearchgate.netdntb.gov.uafao.orgub.ro |

| 1,4-Thiazines | Tertiary Diisopropylamines | S₂Cl₂, Base (e.g., Hünig's base) | Can involve complex cascade reactions. arkat-usa.orgmathnet.rupsu.eduacs.orgresearchgate.netresearchgate.netresearchgate.netacs.org |

| 1,2,3,4,5,6,7-Heptathiocanes | Tertiary N-ethylamines | S₂Cl₂, DABCO | Example shows low yield (10%). researchgate.netmathnet.ruarkat-usa.org |

Formation of Organic Sulfides and Polysulfides

S₂Cl₂ is utilized in the formation of organic sulfides (R-S-R') and polysulfides (R-Sₓ-R', where x > 1). It can introduce sulfur atoms between carbon centers or react with existing sulfur functionalities to create polysulfane chains. For instance, S₂Cl₂ reacts with benzene (B151609) in the presence of AlCl₃ to yield diphenyl sulfide. wikidoc.org The reaction of diisopropyl sulfide with S₂Cl₂ in the presence of DABCO can lead to the formation of sulfur-rich 1,2-dithiole (B8566573) disulfides. acs.org S₂Cl₂ can also dissolve elemental sulfur, forming polysulfanes with the general formula S₂₊nCl₂. wikidoc.org

Polymerization Technologies Employing Sulfur Monochloride

This compound has emerged as a significant monomer feedstock in polymerization technologies, particularly as an alternative to elemental sulfur (S₈). arizona.eduresearchgate.net A notable application is in "sulfenyl chloride inverse vulcanization," a process that exploits the high reactivity and miscibility of S₂Cl₂ with various allylic monomers. arizona.eduresearchgate.net This method allows for the preparation of soluble, high molar-mass linear polymers, segmented block copolymers, and crosslinked thermosets with enhanced synthetic control compared to traditional inverse vulcanization using S₈. arizona.eduresearchgate.net

S₂Cl₂ can react with diolefins through a step-growth addition polymerization mechanism to produce polyhalodisulfides. arizona.eduresearchgate.net This process enables the creation of polymers with disulfide linkages along the backbone. researchgate.net Furthermore, S₂Cl₂ has been used to polymerize aromatic diamines, yielding highly conjugated, high molecular weight cross-linked polymers containing the NSS functional group. uiowa.edu The ratio of diamine to S₂Cl₂ can be adjusted to control the level of cross-linking and molecular weight. uiowa.edu These polymers exhibit vibrant colors and have shown potential as sensors. uiowa.edu The reactions between amines and S₂Cl₂ in this context are reported to be rapid. uiowa.edu

Table 3: Polymerization using this compound

| Monomer Type | S₂Cl₂ Role | Polymer Type | Key Features |

| Allylic monomers | Monomer | Linear polymers, block copolymers, thermosets | Sulfenyl chloride inverse vulcanization, high molar-mass, synthetic precision. arizona.eduresearchgate.net |

| Aromatic diamines | Monomer | Conjugated, cross-linked polymers with NSS group | High molecular weight, variable cross-linking, brightly colored, potential sensors. uiowa.edu |

| Diolefins | Co-monomer | Polyhalodisulfides (with disulfide linkages) | Step-growth addition polymerization. arizona.eduresearchgate.net |

Sulfenyl Chloride Inverse Vulcanization

Sulfenyl chloride inverse vulcanization is a polymerization methodology that utilizes S₂Cl₂ as an alternative sulfur feedstock. This process exploits the high reactivity and miscibility of S₂Cl₂ with a variety of allylic monomers to produce polymers with enhanced synthetic precision compared to classical inverse vulcanization using elemental sulfur (S₈). researchgate.netarizona.eduacs.orgnsf.govnsf.gov This step-growth addition polymerization allows for the creation of soluble, high molar-mass linear polymers, segmented block copolymers, and crosslinked thermosets. researchgate.netarizona.eduacs.orgnsf.gov

A key application of sulfenyl chloride inverse vulcanization is the synthesis of polyhalodisulfides with high refractive indices. researchgate.netarizona.eduacs.orgarizona.edu These polymers are formed by the reaction of S₂Cl₂ with allylic comonomers. arizona.eduarizona.edu The resulting materials exhibit high refractive indices (n > 1.6 in the visible and near-infrared spectra) and excellent optical transparency, making them suitable for optical components. researchgate.netacs.org For instance, polymers synthesized from S₂Cl₂ and allylic monomers have demonstrated among the best optical transparency and low birefringence relative to commodity optical polymers. researchgate.netacs.org

The reaction of S₂Cl₂ with allylic monomers allows for the creation of both linear and networked polyhalodisulfide architectures. arizona.eduarizona.edu The thermal and mechanical properties of these polymers can be modulated by varying the rigid core of the comonomer and the chain length of the olefin. arizona.edu The use of trifunctional olefins, for example, enables the formation of bulk high refractive index thermosets. arizona.edu This versatility in forming different architectures provides tunable material properties.

S₂Cl₂ can also be utilized in the synthesis of conjugated polymers. The reaction of phenylamines (anilines) with S₂Cl₂ can yield poly[N,N-(phenylamino)disulfides]. arizona.edunih.govresearchgate.netacs.orgacs.org These polymers possess a backbone containing nitrogen and sulfur (-NSS-) and can exhibit a range of colors depending on the substitution of the aromatic ring, indicating conjugation along the backbone. nih.govresearchgate.netacs.org Polymerizations of phenylenediamines with S₂Cl₂ can form poly[N,N'-(phenyldiamino)disulfide]s, which are expected to be brightly colored and can yield cross-linked polymers by varying the ratio of diamine to S₂Cl₂. acs.org

Polythiazyl ((SN)ₓ) is another example of a conjugated inorganic polymer containing sulfur-nitrogen bonds, known for its metallic character and even superconductivity at low temperatures. acs.orguacdn.netchemistnotes.com While the primary synthesis routes for polythiazyl typically involve precursors like tetrasulfur tetranitride (S₄N₄) or thiazyl chloride trimer ((SNCl)₃), the broader context of sulfur-nitrogen polymers includes those potentially derived using sulfur chlorides. chemistnotes.comwikipedia.org

Polymerization with Allylic Monomers

The polymerization of S₂Cl₂ with allylic monomers is a central theme in sulfenyl chloride inverse vulcanization. researchgate.netarizona.eduacs.orgnsf.govnsf.govarizona.edunsf.govresearchgate.net This step-growth addition polymerization is highly efficient and can be used to prepare a wide range of polymer structures, including linear polymers, segmented block copolymers, and crosslinked materials. researchgate.netarizona.eduacs.orgnsf.gov The reactivity and miscibility of S₂Cl₂ with these monomers contribute to the improved synthetic control observed in this method. researchgate.netarizona.eduacs.orgnsf.govnsf.gov

Derivatization for Specialty Polymers (e.g., Disulfide Methacrylate (B99206) Resin for Optical Components)

S₂Cl₂ is used in the derivatization of monomers to create specialty polymers with specific applications. A notable example is the synthesis of Disulfide Methacrylate Resin (DSMR). researchgate.netarizona.eduresearchgate.netresearchgate.netcam.ac.uknih.govresearchgate.net DSMR is synthesized by the direct addition of allyl methacrylate to S₂Cl₂. researchgate.netnih.gov This resin can be rapidly photopolymerized to fabricate high-quality, bulk optical glass with a high refractive index (n ≈ 1.57–1.59), low birefringence, and high optical transparency, making it suitable for plastic optics and photonic applications. researchgate.netresearchgate.netnih.govresearchgate.net The robust thermal and mechanical properties of cured DSMR allow for the fabrication of optical components such as lenses. arizona.eduresearchgate.net

Inorganic Compound Synthesis Routes Utilizing S₂Cl₂

This compound is a valuable reagent in the synthesis of various inorganic compounds, often acting as a sulfur transfer or chlorinating agent. krackeler.comresearchgate.netresearchgate.net

S₂Cl₂ reacts with hydrogen sulfide (H₂S) to form polysulfanes, as shown in the idealized reaction: 2 H₂S + S₂Cl₂ → H₂S₄ + 2 HCl. wikipedia.org

The reaction of S₂Cl₂ with ammonia (B1221849) (NH₃) can yield tetrasulfur tetranitride (S₄N₄), a cage-like inorganic compound. wikipedia.orguacdn.netwikipedia.org This reaction can also produce other S-N rings, such as heptasulfur imide (S₇NH). wikipedia.org A synthesis method involves the reaction of S₂Cl₂ and NH₄Cl. uacdn.net

S₂Cl₂ is also employed in the synthesis of sulfur-containing heterocycles. For instance, aromatic and heteroaromatic o-diamines react with S₂Cl₂ to form fused 1,2,5-thiadiazoles. researchgate.net It can also be used to prepare 1,2,3-dithiazolium salts from substituted acetoximes. researchgate.net S₂Cl₂'s reactivity towards nucleophilic organic compounds like amines and its sulfurating ability are key to its use in forming these heterocyclic systems. researchgate.net

S₂Cl₂ can react with primary and secondary alkoxide equivalents in the presence of a base to form disulfoxylate esters. wikipedia.org It can also be used to synthesize inorganic sulfur bromides by reacting with hydrobromic acid in an aqueous medium at low temperatures. google.com

Thiazyl Trifluoride (NSF₃) Synthesis via Ammonization and Fluorination

Thiazyl trifluoride (NSF₃) is a stable, colorless gas with potential as an eco-friendly alternative to sulfur hexafluoride (SF₆) in electrical insulation due to its excellent dielectric properties and lower global warming potential. rsc.orgresearchgate.netrsc.orgresearchgate.net An efficient synthetic route for NSF₃ involves starting with this compound and proceeding through ammonization and fluorination steps. rsc.orgresearchgate.netrsc.orgresearchgate.net

The synthesis typically begins with the reaction of this compound (S₂Cl₂) with ammonia (NH₃) in an ice bath to produce tetrasulfur tetranitride (S₄N₄). rsc.orgresearchgate.netatomistry.comrsc.org This reaction is a crucial ammonization step, leading to the formation of a key intermediate, S₄N₄. The reaction between this compound and ammonia is complex, and the exact intermediate stages are not fully understood, but it is a common method for preparing S₄N₄ in good yield. rsc.org One described stoichiometry for the reaction is:

6 S₂Cl₂ + 16 NH₃ → S₄N₄ + 12 NH₄Cl + 8 S atomistry.com

Another reported stoichiometry is:

6 S₂Cl₂ + 16 NH₃ → S₄N₄ + 2 S + 14 NH₄Cl bhu.ac.in

Following the formation of tetrasulfur tetranitride, the subsequent step involves the fluorination of S₄N₄ to yield thiazyl trifluoride (NSF₃). rsc.orgresearchgate.net Silver(II) fluoride (B91410) (AgF₂) is an effective fluorinating agent for this conversion. rsc.orgresearchgate.net The fluorination of S₄N₄ with AgF₂ is carried out under specific conditions, such as stirring in carbon tetrachloride (CCl₄) at elevated temperatures, followed by multistage condensation to isolate the NSF₃ product. rsc.org

The synthesis can be summarized as a two-step process:

Ammonization: S₂Cl₂ reacts with NH₃ to form S₄N₄.

Fluorination: S₄N₄ reacts with AgF₂ to form NSF₃.

This synthetic route utilizing this compound, ammonia, and silver(II) fluoride as raw materials provides a comparatively economical and efficient method for preparing NSF₃, which is important for evaluating its potential in practical applications. rsc.orgrsc.org

Reaction with Ammonia and Amines for Nitrogen-Sulfur Species

This compound's reactions with ammonia and various amines are fundamental to the synthesis of a wide array of nitrogen-sulfur compounds and heterocycles. umich.edumathnet.rursc.orgarkat-usa.orgresearchgate.netresearchgate.netacs.org The reactivity of this compound with nitrogen bases is complex and can lead to diverse products depending on the reaction conditions and the nature of the amine. mathnet.ruresearchgate.net

As discussed in the synthesis of NSF₃, the reaction of this compound with ammonia is a primary method for the preparation of tetrasulfur tetranitride (S₄N₄). atomistry.comrsc.orgbhu.ac.inscribd.com This reaction was discovered as early as 1835 and remains a significant route to this important sulfur-nitrogen compound. rsc.org

Beyond ammonia, this compound reacts with primary and secondary amines. These reactions typically yield corresponding disulfides. umich.eduarkat-usa.org For example, the reaction of secondary amines (R₂NH) with S₂Cl₂ can be represented as:

R₂NH + S₂Cl₂ → R₂N-S-S-NR₂ umich.edu

The reaction with tertiary amines is particularly interesting and has been explored for the synthesis of complex polysulfur-nitrogen heterocycles. umich.edumathnet.ruarkat-usa.orgresearchgate.netsciforum.net this compound can react with tertiary amines, and under certain conditions, it can form reactive complexes. umich.eduarkat-usa.orgresearchgate.net For instance, complexes have been observed between S₂Cl₂ and 1,4-diazabicyclooctane (DABCO). umich.eduarkat-usa.orgresearchgate.netresearchgate.netsciforum.net The formation of these complexes can influence the reaction pathways and the nature of the final products. umich.eduarkat-usa.orgsciforum.net

The reaction of S₂Cl₂ with tertiary amines, especially in the presence of a base like DABCO, can initiate cascade transformations leading to the formation of complex heterocyclic systems. umich.edumathnet.ruarkat-usa.orgsciforum.net These reactions often involve the intricate interplay of this compound's electrophilic, oxidative, and sulfur-transfer abilities. umich.edumathnet.ru For example, reactions with N-ethyldiisopropylamine (Hünig's base) and S₂Cl₂ in the presence of DABCO have yielded novel multisulfur-nitrogen systems, such as tricyclic bis(dithiolo)thiazine dithiones. umich.eduarkat-usa.org

The reactivity of S₂Cl₂ with amines is influenced by factors such as the reaction conditions and the nature of the organic base used. researchgate.netresearchgate.net This allows for the design of synthetic strategies to access various sulfur-nitrogen heterocycles, including 1,2-dithioles, 1,2,3,4,5-pentathiepins, 1,2,3-dithiazoles, 1,2,5-thiadiazoles, 1,4-thiazines, and 1,2,3,4,5,6,7-heptathiocanes. mathnet.ruresearchgate.net

Recent research has also explored the polymerization of diamines with this compound to yield conjugated polymers containing the -NSS- functional group. acs.org These polymerizations occur through the reaction between the amine groups and S₂Cl₂, rather than electrophilic aromatic substitution on the aromatic rings. acs.org The resulting polymers exhibit distinct colors and have been investigated for potential applications such as sensors. acs.org

Mechanistic Investigations of Sulfur Monochloride Reactions

Theoretical and Computational Elucidation of Reaction Pathways

Theoretical and computational methods play a significant role in understanding the intricate details of sulfur monochloride reactions at the molecular level. These approaches allow for the exploration of potential energy surfaces, the identification of transition states, and the characterization of reactive intermediates that may be difficult to observe experimentally.

Quantum Mechanical Studies (e.g., AM1, Hartree-Fock, Configuration Interaction, Density Functional Theory, Møller-Plesset Perturbation Theory, Generalized Valence Bond)

Quantum mechanical methods are extensively used to model the electronic structure and reactivity of molecules like this compound. Techniques such as Hartree-Fock (HF) theory, which provides a fundamental description of electron correlation, and post-Hartree-Fock methods like Møller-Plesset Perturbation Theory (MPPT), particularly MP2, are employed to incorporate electron correlation effects beyond the mean-field approximation. science.govsmu.eduwikipedia.org Density Functional Theory (DFT) is another widely used approach that approximates the electronic structure based on the electron density, offering a balance between computational cost and accuracy for larger systems. acs.orgosti.govopcw.orgscielo.brresearchgate.netresearchgate.netacs.org Configuration Interaction (CI) and its variations, as well as Generalized Valence Bond (GVB) methods, provide more sophisticated treatments of electron correlation, although they can be computationally more demanding. These methods are applied to calculate energies, geometries, and vibrational frequencies of reactants, products, intermediates, and transition states involved in this compound reactions. osti.govarxiv.orgresearchgate.net

Potential Energy Surface Characterization and Transition State Analysis

Computational studies focus on mapping the potential energy surface (PES) of reactions involving this compound. The PES represents the energy of a molecular system as a function of its geometry, and critical points on this surface correspond to stable species (minima) and transition states (saddle points). osti.govresearchgate.netarxiv.orguni-rostock.dewayne.edu Identifying transition states is particularly important as they represent the highest energy points along a reaction pathway and provide insights into the activation energy barrier. arxiv.orguni-rostock.dewayne.edu Transition state analysis involves determining the geometry and vibrational frequencies of the transition state to confirm its identity and to calculate reaction rates using transition state theory. arxiv.orguni-rostock.de

Analysis of Reactive Intermediates (e.g., Episulfonium Ions, Immonium Salts, Enamines)

Reactive intermediates play a crucial role in many this compound reactions. Computational methods are used to characterize the structures, stabilities, and electronic properties of these transient species. For instance, episulfonium ions, cyclic three-membered rings containing a positively charged sulfur atom, are proposed as intermediates in the reactions of sulfenyl halides with alkenes and in the chemistry of sulfur mustard and its analogs. opcw.orgtandfonline.compharmatutor.orgtandfonline.comlondonmet.ac.ukscribd.com Immonium salts and enamines have also been suggested as intermediates in the reactions of this compound with amines, particularly in the context of forming heterocyclic compounds. pharmatutor.orgarkat-usa.org Theoretical calculations can help to support experimental evidence for the existence and involvement of these intermediates in reaction mechanisms. arkat-usa.org

Spin-Orbit Interactions in Cationic Species (e.g., SCl⁺)

For species containing heavier atoms like sulfur and chlorine, spin-orbit interactions can be significant and influence their electronic states and reactivity. Theoretical studies have investigated the low-lying electronic states of the this compound cation (SCl⁺), including the effects of spin-orbit coupling. researchgate.netnih.govaip.orgresearchgate.net These calculations provide information about the potential energy curves and spectroscopic constants of different electronic states, which is important for understanding the behavior of SCl⁺ in various environments. nih.govaip.org

Free Radical Mechanisms and Reaction Kinetics

This compound can participate in reactions proceeding via free radical mechanisms, particularly when initiated by light (photolysis). cdnsciencepub.comcdnsciencepub.com These reactions involve species with unpaired electrons, such as chlorine atoms and sulfur-centered radicals. cdnsciencepub.comcdnsciencepub.comupenn.eduegyankosh.ac.innowgongcollege.edu.in

Chlorine Atom Abstraction Processes

A key step in the free radical reactions of this compound is the abstraction of chlorine atoms. cdnsciencepub.comcdnsciencepub.com This process can initiate chain reactions, leading to the formation of various products. For example, the photolysis of this compound with saturated aliphatic hydrocarbons has been shown to proceed via a chlorine atom abstraction reaction, resulting in the formation of alkyl chlorides, di- and polysulfides, hydrogen chloride, and elemental sulfur. cdnsciencepub.comcdnsciencepub.com The chlorine atom abstracts a hydrogen atom from the hydrocarbon, generating an alkyl radical, which can then react further. cdnsciencepub.comcdnsciencepub.com

The kinetics of these free radical reactions, including the rates of chlorine atom abstraction, can be studied experimentally and theoretically. acs.orgnih.gov Understanding the factors that influence the rate of these abstraction processes is important for controlling the product distribution in this compound reactions.

Radical Coupling Reactions

While this compound is widely recognized for its electrophilic nature, it can also participate in reactions proceeding via radical pathways, leading to coupling products. Studies have explored the free radical substitution reactions of S₂Cl₂ with saturated aliphatic hydrocarbons, often initiated by photolysis. cdnsciencepub.com These reactions can yield various products, including alkyl chlorides, di- and polysulfides, hydrogen chloride, and elemental sulfur. cdnsciencepub.com

A proposed mechanism for these photo-induced reactions involves the initial homolysis of the S-Cl bond in S₂Cl₂ to generate chlorine atoms and S₂Cl radicals. cdnsciencepub.com The chlorine atoms can then abstract hydrogen atoms from the hydrocarbon, leading to alkyl radicals. These alkyl radicals can subsequently react with S₂Cl₂ or other sulfur-containing species present in the reaction mixture, ultimately leading to the formation of di- and polysulfides through radical coupling processes. cdnsciencepub.com

Research has shown that the main products in the photolysis of S₂Cl₂ with hydrocarbons are often di- and polysulfides. cdnsciencepub.com For instance, the reaction with cyclohexane (B81311) yielded dicyclohexyl polysulfides. cdnsciencepub.com These polysulfides can be further transformed, for example, by reduction with lithium aluminum hydride, into corresponding mercaptans, providing a free radical route to these sulfur compounds. cdnsciencepub.com

Yields of mercaptans from such radical reactions, while not always high, demonstrate the potential of S₂Cl₂ in generating carbon-sulfur bonds via radical pathways. cdnsciencepub.com The presence of elemental sulfur, which is formed during the reaction, can act as a radical scavenger, potentially limiting the chain length of the radical process. cdnsciencepub.com

Electrophilic Addition Mechanisms

This compound is frequently employed as an electrophilic reagent, particularly in the synthesis of heterocyclic compounds containing sulfur atoms. researchgate.netresearchgate.net Its reactions often involve electrophilic addition to various organic substrates. The diverse reactivity of S₂Cl₂ allows for the formation of heterocycles with varying numbers of sulfur atoms. researchgate.netresearchgate.net

The mechanism of electrophilic addition of S₂Cl₂ can be complex and is significantly influenced by reaction conditions such as the solvent, temperature, and the presence of bases or catalysts. researchgate.netresearchgate.net In many cases, S₂Cl₂ acts as a source of electrophilic sulfur species that add across double or triple bonds, or react with nucleophilic centers in organic molecules.

For example, S₂Cl₂ reacts with 1,4-dihydroquinoxaline-2,3-dionedioxime in the presence of pyridine (B92270) to yield fused 1,2,5-thiadiazoles. researchgate.net The reaction of β-ketoenamines with S₂Cl₂ can lead to 5H-1,2,3-dithiazoles via intramolecular cyclization of intermediary N-thiosulfinylamines. researchgate.net The formation of 1,2,3-dithiazolium salts from substituted acetoximes and S₂Cl₂, followed by reactions with nucleophiles to form dithiazole derivatives, also proceeds through mechanisms initiated by electrophilic attack of S₂Cl₂. researchgate.net

The interaction of S₂Cl₂ with organic bases, such as tertiary amines like 1,4-diazabicyclooctane (DABCO), can form ionic complexes that exhibit different reactivity compared to S₂Cl₂ itself. researchgate.netresearchgate.net These complexes can influence the electrophilic nature of the sulfur species and direct the reaction towards specific products. For instance, the reaction of S₂Cl₂ with N-ethyldiisopropylamine in the presence of DABCO has been proposed to involve the oxidation of the amine to an immonium salt, which is then trapped by S₂Cl₂ leading to cyclization and formation of a dithiole ring. arkat-usa.orgumich.edu

The electrophilic nature of S₂Cl₂ also enables its use as a chlorinating agent for aromatic and heteroaromatic compounds. researchgate.net While its sulfurating ability is often more prominent, under certain conditions, chlorination can occur. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Sulfur Monochloride Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. However, its application to sulfur monochloride presents significant challenges. The primary isotopes of sulfur and chlorine with non-zero nuclear spin, ³³S and ³⁵Cl (and ³⁷Cl), are quadrupolar nuclei. This property often leads to very broad resonance signals, which can complicate spectral interpretation or render it uninformative.

One-dimensional (1D) NMR is a fundamental tool for determining the chemical environment of specific nuclei within a molecule. In principle, ³³S and ³⁵Cl NMR could provide direct information about the sulfur and chlorine atoms in S₂Cl₂. However, attempts to acquire such spectra have demonstrated the practical limitations of this technique for this compound.

An investigation using a 14.1 T spectrometer to obtain ³³S and ³⁵Cl NMR spectra of neat S₂Cl₂ revealed exceptionally broad peaks. osti.gov The resonance for ³³S had a peak width of approximately 900 ppm, while the ³⁵Cl peak was about 250 ppm wide. osti.gov Due to this extreme broadness, negligible meaningful chemical information for structural elucidation could be extracted from these 1D spectra. osti.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in mapping the connectivity and spatial relationships between different nuclei in a molecule, providing detailed microstructural insights. libretexts.orgemerypharma.com These methods rely on the transfer of magnetization between coupled nuclei to generate a 2D spectrum, which helps resolve overlapping signals found in 1D spectra. libretexts.org

Given the severe line broadening observed in 1D NMR for S₂Cl₂, the application of 2D NMR for microstructural analysis of this compound is not practical. osti.gov The prerequisite for successful 2D NMR is the ability to resolve distinct, reasonably sharp signals in the 1D spectrum, which is not achievable for the key nuclei (³³S and ³⁵Cl) in this compound under standard conditions. osti.gov

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical method for probing the bonding and functional groups within a molecule by examining the vibrations of its constituent atoms.

Raman spectroscopy provides detailed information about a molecule's vibrational modes. For S₂Cl₂, Raman analysis is effective for confirming its chemical composition and identifying characteristic bond vibrations. The technique has been used to study neat S₂Cl₂ liquid, with findings supported by density functional theory (DFT) calculations. osti.gov The experimentally observed Raman shifts are in good agreement with calculated values, although simulations tend to underestimate the experimental frequencies. osti.gov

| Vibrational Mode | Description | Experimental Raman Shift (cm⁻¹) osti.gov | Calculated Raman Shift (cm⁻¹) osti.gov |

|---|---|---|---|

| ν1 | S-S Stretch | 540 | 530 |

| ν2 | Symmetric S-Cl Stretch | 450 | 434 |

| ν3 | SSC Bend | 240 | 238 |

| ν4 | Torsion | 105 | 99 |

| ν5 | Asymmetric S-Cl Stretch | N/D* | 437 |

| ν6 | SSC Bend | 204 | 201 |

*The ν5 mode was not distinguishable from the ν2 mode in the measured Raman spectra. osti.gov

Infrared (IR) spectroscopy is complementary to Raman spectroscopy and is particularly useful for identifying polar functional groups. The primary challenge in analyzing the IR spectrum of liquid-phase this compound is the inherent broadness of the absorption bands. aip.org To overcome this, studies have utilized matrix isolation techniques, where S₂Cl₂ is trapped in a solid inert matrix (like argon or nitrogen) at very low temperatures (~12 K), resulting in much sharper spectral features. aip.orgaip.org

These high-resolution studies have been crucial for the unambiguous assignment of the fundamental vibrational modes. aip.orgaip.org Enrichment with the ³⁷Cl isotope helped to identify the isotopic splitting on the S-Cl stretching modes. aip.orgaip.org A key finding was the definitive assignment of the S-S stretching mode to the sharp band observed around 550 cm⁻¹. aip.orgaip.org

| Frequency (cm⁻¹) | Assignment | Description | Source |

|---|---|---|---|

| ~550 | ν1 | S-S Stretch | aip.orgaip.org |

| 457.5 | ν2 | Symmetric S-Cl Stretch | aip.orgaip.org |

| 449.0 | ν5 | Asymmetric S-Cl Stretch | aip.orgaip.org |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry is a standard method for characterization.

The NIST (National Institute of Standards and Technology) Chemistry WebBook provides reference mass spectrometry data for this compound (Cl₂S₂). nist.gov The molecular weight of S₂Cl₂ is 135.036 g/mol . nist.govnist.gov In a typical EI-MS experiment, S₂Cl₂ molecules are ionized, leading to the formation of a molecular ion (S₂Cl₂⁺) and various fragment ions. The analysis of these fragments helps to confirm the elemental composition and structure of the parent molecule. Common fragments would include ions resulting from the loss of chlorine or sulfur atoms, such as S₂Cl⁺, SCl⁺, and S₂⁺.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Derivatization Analysis